2-(2-Methylphenyl)-4-nitrobenzoic acid 2-(2-Methylphenyl)-4-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 191103-88-5
VCID: VC11697170
InChI: InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)13-8-10(15(18)19)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
SMILES: CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

2-(2-Methylphenyl)-4-nitrobenzoic acid

CAS No.: 191103-88-5

Cat. No.: VC11697170

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylphenyl)-4-nitrobenzoic acid - 191103-88-5

CAS No. 191103-88-5
Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name 2-(2-methylphenyl)-4-nitrobenzoic acid
Standard InChI InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)13-8-10(15(18)19)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChI Key FKWGNJRTNLXASE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Canonical SMILES CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Chemical Identity and Structural Characteristics

2-(2-Methylphenyl)-4-nitrobenzoic acid (IUPAC name: 4-nitro-2-(2-methylphenyl)benzoic acid) is a nitroaromatic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 273.24 g/mol . The structure comprises a benzoic acid core with two substituents:

  • A nitro group (-NO₂) at the 4-position.

  • A 2-methylphenyl group (-C₆H₄CH₃) at the 2-position.

Key physicochemical properties include:

PropertyValue/Description
Melting PointNot reported (decomposes upon heating)
SolubilityPoor in water; soluble in polar organic solvents (e.g., DMSO, acetone)
LogP (Partition Coefficient)Estimated 3.92 (indicating high lipophilicity)
pKa~2.5 (carboxylic acid group)

The nitro group confers electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets.

Synthesis and Manufacturing Approaches

While no direct synthesis routes for 2-(2-methylphenyl)-4-nitrobenzoic acid are documented, analogous methods for nitrobenzoic acid derivatives provide a framework for its preparation. A plausible multi-step synthesis involves:

Step 1: Nitration of 2-(2-Methylphenyl)benzoic Acid

  • Reactant: 2-(2-Methylphenyl)benzoic acid.

  • Conditions: Treatment with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

  • Outcome: Selective nitration at the para position relative to the carboxylic acid group .

Step 2: Purification and Isolation

  • Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction using ethyl acetate.

  • Crystallization: Recrystallization from ethanol yields pure product .

Challenges:

  • Competitive nitration at alternative positions may occur, requiring careful temperature control.

  • The methylphenyl group may sterically hinder reaction efficiency, necessitating excess nitrating agents .

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related nitrobenzoic acids reveals decomposition temperatures near 200–250°C, suggesting similar thermal behavior for 2-(2-methylphenyl)-4-nitrobenzoic acid .

Spectroscopic Characterization

  • IR Spectroscopy:

    • ν(C=O): 1680–1700 cm⁻¹ (carboxylic acid).

    • ν(NO₂): 1520–1350 cm⁻¹ (asymmetric and symmetric stretching).

  • ¹H NMR (DMSO-d₆):

    • δ 8.2–8.5 ppm (aromatic protons adjacent to nitro group).

    • δ 2.4 ppm (methyl group singlet).

Applications in Pharmaceutical Research

Antimicrobial Activity

Nitro-substituted benzoic acids exhibit broad-spectrum antimicrobial properties. The nitro group’s redox activity generates reactive oxygen species (ROS), disrupting microbial cell membranes.

Comparative Analysis with Related Compounds

CompoundKey Structural DifferencesBioactivity Comparison
2-Methyl-4-nitrobenzoic AcidLacks the 2-methylphenyl groupLower lipophilicity (LogP: 2.1)
4-Nitro-2-phenoxybenzoic AcidPhenoxy vs. methylphenyl groupReduced metabolic stability
N-(2-Methylphenyl)-4-nitrobenzamideAmide vs. carboxylic acid groupEnhanced receptor binding

The 2-methylphenyl group in 2-(2-methylphenyl)-4-nitrobenzoic acid enhances membrane permeability compared to simpler nitrobenzoic acids .

Challenges and Future Directions

Synthesis Optimization

  • Catalytic Nitration: Explore transition metal catalysts (e.g., Cu(NO₃)₂) to improve regioselectivity .

  • Green Chemistry: Replace harsh nitrating agents with ionic liquids or biocatalysts.

Biological Evaluation

  • In vitro Screening: Prioritize assays against diabetes-related enzymes (α-glucosidase, α-amylase) .

  • Toxicology Studies: Assess cytotoxicity using HepG2 or HEK293 cell lines.

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